N-benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Physicochemical profiling Medicinal chemistry SAR analysis

N-benzyl-2-[(3-butyl-4-oxo-benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS 899941-26-5) is a fully synthetic small molecule belonging to the 2-sulfanylacetamide subclass of the benzofuro[3,2-d]pyrimidin-4(3H)-one heterocyclic family. The compound features a tricyclic benzofuro[3,2-d]pyrimidine core with an N3-butyl substituent on the pyrimidine ring, a sulfanyl (-S-) bridge at the 2-position, and an N-benzyl acetamide side chain.

Molecular Formula C23H23N3O3S
Molecular Weight 421.52
CAS No. 899941-26-5
Cat. No. B2410661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
CAS899941-26-5
Molecular FormulaC23H23N3O3S
Molecular Weight421.52
Structural Identifiers
SMILESCCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NCC4=CC=CC=C4
InChIInChI=1S/C23H23N3O3S/c1-2-3-13-26-22(28)21-20(17-11-7-8-12-18(17)29-21)25-23(26)30-15-19(27)24-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,24,27)
InChIKeyNCXVAPXVNTWPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS 899941-26-5): Compound Class and Procurement-Relevant Characteristics


N-benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide (CAS 899941-26-5) is a fully synthetic small molecule belonging to the 2-sulfanylacetamide subclass of the benzofuro[3,2-d]pyrimidin-4(3H)-one heterocyclic family [1]. The compound features a tricyclic benzofuro[3,2-d]pyrimidine core with an N3-butyl substituent on the pyrimidine ring, a sulfanyl (-S-) bridge at the 2-position, and an N-benzyl acetamide side chain. Its molecular formula is C23H23N3O3S with a molecular weight of 421.52 g/mol . The benzofuro[3,2-d]pyrimidine scaffold is recognized in medicinal chemistry for its association with anticancer, analgesic, anti-inflammatory, and kinase-inhibitory activities across structurally diverse derivatives [2].

Why In-Class Substitution of N-Benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Compromises Experimental Reproducibility


Within the 2-[(4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide class, three structural positions control biological readout: the N3-alkyl chain length, the sulfanyl vs. alternative linker at position 2, and the N-substituent on the terminal acetamide [1]. Replacing the N3-butyl group with a propyl or hydrogen substituent alters lipophilicity and steric occupancy of the hydrophobic pocket adjacent to the pyrimidine ring [2]. Exchanging the N-benzyl amide for an N-phenyl or N-alkyl amide modifies both hydrogen-bond donor count and conformational flexibility, as the benzyl methylene spacer introduces an additional rotatable bond absent in direct N-phenyl analogs (CAS 899738-22-8) . Even within a single combinatorial library synthesized by identical methods, minor structural permutations yield divergent activity profiles, making indiscriminate interchange of ostensibly similar benzofuro[3,2-d]pyrimidine derivatives a demonstrable risk to assay reproducibility [1].

Quantitative Differentiation Evidence for N-Benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide vs. Closest Analogs


Molecular Weight Differentiation: N-Benzyl Acetamide vs. N-Phenyl Acetamide Analog

The target compound (CAS 899941-26-5) carries an N-benzyl group on the acetamide terminus, resulting in a molecular weight of 421.52 g/mol, which is 14.03 g/mol higher than the N-phenyl analog (CAS 899738-22-8, MW 407.49 g/mol) . This difference arises from the benzyl –CH2– spacer, which introduces one additional rotatable bond and alters the spatial relationship between the terminal aromatic ring and the benzofuro[3,2-d]pyrimidine core. In medicinal chemistry optimization, the benzyl vs. phenyl choice on the amide nitrogen frequently governs target binding mode, with the methylene spacer enabling geometries inaccessible to the directly attached N-phenyl analog [1].

Physicochemical profiling Medicinal chemistry SAR analysis

N3-Butyl Chain Length Differentiation vs. N3-Propyl and N3-Unsubstituted Analogs

The N3-butyl substituent (4-carbon straight-chain alkyl) on the pyrimidine ring distinguishes the target compound from the N3-propyl analog (3-carbon chain) and the fully N3-unsubstituted core scaffold. The butyl chain increases calculated logP by approximately 0.5–0.6 log units compared to the propyl analog, based on the Hansch-Leo fragment constant for an additional methylene (πCH2 ≈ 0.5) [1]. The des-butyl comparator, 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-benzylacetamide (CAS 847336-74-7, MW 349.4 g/mol), differs by 72.12 g/mol from the target compound and lacks the N3-alkyl hydrophobic moiety entirely, which is known to occupy a defined lipophilic sub-pocket in benzofuro[3,2-d]pyrimidine-based kinase inhibitors [2].

Lipophilicity optimization Structure-activity relationship Hydrophobic pocket occupancy

Class-Level Anticancer Activity Benchmark: Benzofuro[3,2-d]pyrimidine Derivatives Exhibit Sub-Micromolar IC50 Against HepG2 Cells

Although no direct IC50 data are publicly available for the specific target compound (CAS 899941-26-5), structurally related benzofuro[3,2-d]pyrimidine derivatives have demonstrated potent in vitro anticancer activity. Compound 4a from a series reported in 2022 exhibited an IC50 of 0.70 μM against HepG2 hepatocellular carcinoma cells [1]. The broader benzofuro[3,2-d]pyrimidine chemotype has been validated as a receptor tyrosine kinase inhibitor scaffold through molecular docking studies [1]. Additionally, the benzofuro[3,2-d]pyrimidine-derived clinical candidate XL413 (a Cdc7 kinase inhibitor) demonstrates that this core scaffold can achieve single-digit nanomolar potency (IC50 = 3.4 nM) when appropriately substituted [2]. These class-level benchmarks establish the target compound's chemotype as relevant for anticancer screening, though the specific substitution pattern (N3-butyl, N-benzyl acetamide, 2-sulfanyl linker) remains uncharacterized in published biological assays.

Anticancer screening Hepatocellular carcinoma Kinase inhibition

Synthetic Accessibility and Library Provenance: Established Combinatorial Synthesis Route Enables Reproducible Procurement

The target compound belongs to a compound class for which a validated parallel solution-phase synthetic method has been published, enabling the generation of combinatorial libraries CL1 and CL2 of 2-[(3-substituted-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-alkyl(aryl)acetamides [1]. This method proceeds through sequential alkylation of the benzofuro[3,2-d]pyrimidine-2-thione intermediate at the sulfanyl position, followed by N3-alkylation and acetamide coupling. The published protocol ensures that the N3-butyl, 2-sulfanyl, and N-benzyl acetamide substitution pattern of CAS 899941-26-5 is synthetically tractable and that the compound can be resynthesized with defined purity specifications (typically ≥95% by HPLC from reputable vendors) . This contrasts with certain benzofuro[3,2-d]pyrimidine derivatives bearing less common substituents that lack published synthetic routes.

Combinatorial chemistry Parallel synthesis Compound library sourcing

Recommended Application Scenarios for N-Benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Exploring N3-Alkyl Chain Length Effects on Target Binding

The N3-butyl substituent represents the longest straight-chain alkyl variant in the published combinatorial library series [1]. Researchers investigating the hydrophobic pocket tolerance of a benzofuro[3,2-d]pyrimidine-targeting enzyme or receptor should employ this compound alongside its N3-propyl and N3-unsubstituted analogs to generate a three-point lipophilicity gradient (ΔclogP ≈ 1.0–2.0 across the series). The N-benzyl acetamide group is held constant across this comparison, isolating the N3-alkyl variable—a design not achievable using the N-phenyl acetamide analog (CAS 899738-22-8) which simultaneously changes the amide terminus.

N-Benzyl vs. N-Phenyl Amide Pharmacophore Comparison in Cellular Phenotypic Assays

The target compound (N-benzyl acetamide) and its closest structural analog, the N-phenyl variant (CAS 899738-22-8, ΔMW = +14.03 g/mol), form a matched molecular pair differing only in the presence or absence of a benzyl methylene spacer . This pair is suitable for assessing how amide N-substituent flexibility affects cellular activity, target engagement, or off-target profiles. Procurement of both compounds from the same synthetic batch or vendor ensures that observed activity differences can be attributed to the N-benzyl vs. N-phenyl pharmacophore rather than batch-to-batch variability.

Primary Anticancer Screening Against Hepatocellular Carcinoma and Other Solid Tumor Cell Lines

Class-level evidence demonstrates that benzofuro[3,2-d]pyrimidine derivatives achieve sub-micromolar IC50 values (benchmark: 0.70 μM against HepG2) [2]. The target compound is appropriate for inclusion in a primary screen against HepG2, Bel-7402, HeLa, or analogous solid tumor lines, provided that a known benzofuro[3,2-d]pyrimidine active control (e.g., a published compound with confirmed IC50) is run in parallel. The uncharacterized nature of this specific substitution pattern means that negative or positive results contribute equally valuable SAR information to the benzofuro[3,2-d]pyrimidine knowledge base.

Combinatorial Library Expansion and Hit Follow-Up for Kinase or GPCR Targets

Given that the compound's core scaffold is validated in kinase inhibition (XL413, Cdc7 IC50 = 3.4 nM) [3] and histamine H4 receptor modulation [4], CAS 899941-26-5 is a structurally appropriate candidate for inclusion in a focused library targeting ATP-binding pockets or aminergic GPCRs. Its N-benzyl acetamide side chain provides a vector for additional derivatization or biotin/fluorophore conjugation at the para-position of the benzyl ring without altering the core pharmacophore, a synthetic advantage over the N-phenyl analog which lacks this accessible modification site.

Quote Request

Request a Quote for N-benzyl-2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.